

# Overall Survival Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Encequidar

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Study Population	Oral Paclitaxel + Encequidar	Intravenous Paclitaxel	Hazard Ratio (HR)	P-value
Intent-to-Treat (ITT) [1] [2]	22.7 months	16.5 months	0.794 (95.5% CI: 0.607–1.037)	0.08
Modified ITT (mITT) [3]	23.3 months	16.3 months	0.735 (95% CI: 0.556–0.972)	0.0262

## Key Experimental Protocol of the Phase III Trial

The survival data comes from an **open-label, randomized, multicenter, phase III study** (ClinicalTrials.gov identifier: NCT02594371) designed to compare oral paclitaxel plus **encequidar** versus intravenous paclitaxel [1] [2].

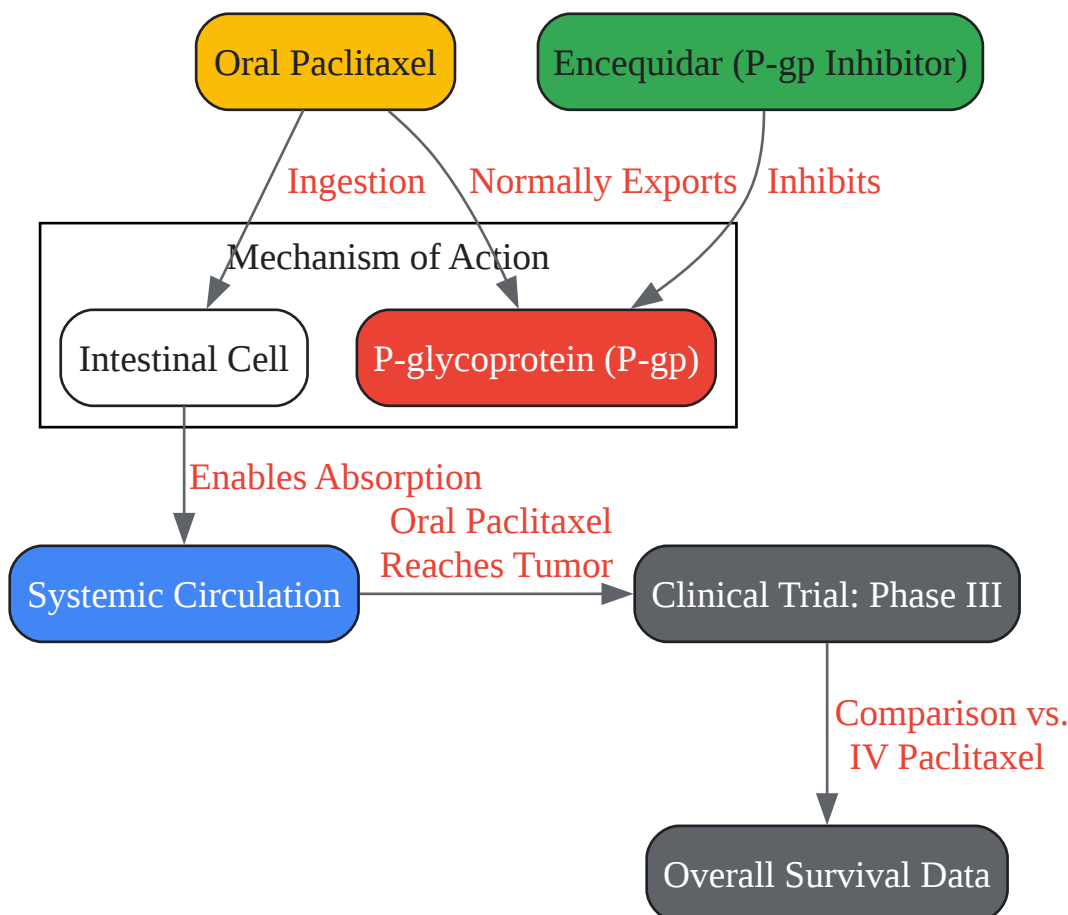
- **Patients:** 402 women with metastatic breast cancer and adequate organ function, with at least one year since their last taxane treatment. Participants were predominantly enrolled from sites in Latin America [1] [4] [2].
- **Intervention:** Patients were randomized in a 2:1 ratio to either:
  - **Oral Paclitaxel + Encequidar (oPac+E):** 205 mg/m<sup>2</sup> oral paclitaxel plus 15 mg **encequidar**, administered three consecutive days per week [1] [2].
  - **Intravenous Paclitaxel (IVpac):** 175 mg/m<sup>2</sup>, administered once every three weeks [1] [2].
- **Primary End Point:** Confirmed radiographic tumor response [1] [2].
- **Secondary End Points:** Included Progression-Free Survival (PFS) and Overall Survival (OS) [1] [2].

- **Assessment:** Tumor response was assessed using RECIST 1.1 criteria via blinded independent central review (BICR) [1] [2].

## Mechanism of Action and Workflow

**Encequidar** is a novel, minimally absorbed P-glycoprotein (P-gp) pump inhibitor. Paclitaxel is a substrate for P-gp, which is highly expressed on the luminal surface of intestinal cells. This pump actively excretes paclitaxel back into the gut, making its oral bioavailability very poor. By specifically inhibiting intestinal P-gp, **encequidar** allows paclitaxel to be absorbed, making oral administration feasible [1] [3] [4].

The following diagram illustrates the mechanism of action and the subsequent clinical trial workflow that generated the survival data.



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## Additional Efficacy and Safety Findings

- **Efficacy:** The study met its primary endpoint, with a significantly higher confirmed tumor response rate for oPac+E (**36%**) versus IVpac (**23%**) [1] [4]. Progression-free survival (PFS) also favored the oPac+E group (8.4 vs. 7.4 months) [1] [3].
- **Safety Profile:**
  - **oPac+E** had a **lower incidence and severity of neuropathy** ( $\geq$  grade 2: 2% vs. 15%) and alopecia (all grades: 49% vs. 62%) [1] [4] [2].
  - **oPac+E** caused **more gastrointestinal adverse events** (e.g., nausea, vomiting, diarrhea) and an increased risk of serious neutropenic infections [1] [4].
  - A post-hoc analysis found that patients with **elevated baseline liver enzymes** were at higher risk for severe neutropenia and infections with oPac+E [1] [4] [2].

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## References

1. Open-Label, Randomized, Multicenter, Phase III Study ... [pubmed.ncbi.nlm.nih.gov]
2. Open-Label, Randomized, Multicenter, Phase III Study ... [pmc.ncbi.nlm.nih.gov]
3. Oral Paclitaxel/Encequidar Combo Improves Survival in ... [onclive.com]
4. Oral Paclitaxel Plus P-Glycoprotein Pump Inhibitor ... [ascopost.com]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)